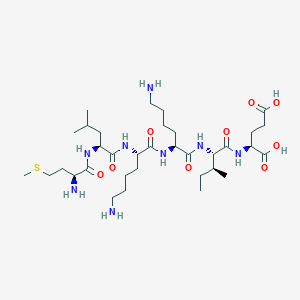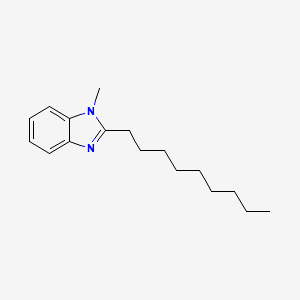
1-Methyl-2-nonyl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-nonyl-1H-benzimidazole is a heterocyclic aromatic organic compound. It belongs to the benzimidazole family, which is characterized by a fusion of benzene and imidazole rings. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-2-nonyl-1H-benzimidazole can be synthesized through the condensation of o-phenylenediamine with nonyl aldehyde under acidic conditions. The reaction typically involves heating the mixture in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-2-nonyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Benzimidazole derivatives with oxidized side chains.
Reduction: Reduced benzimidazole compounds.
Substitution: Substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-nonyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use as a pharmacophore in drug development, particularly for anticancer and antiviral agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-nonyl-1H-benzimidazole involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of cellular processes such as DNA replication and protein synthesis, which is particularly useful in its antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-benzimidazole: Lacks the nonyl group, making it less hydrophobic.
2-Methyl-1H-benzimidazole: Has a methyl group at the second position instead of the nonyl group.
1-Nonyl-1H-benzimidazole: Similar structure but without the methyl group.
Uniqueness: 1-Methyl-2-nonyl-1H-benzimidazole is unique due to the presence of both a methyl and a nonyl group, which enhances its hydrophobicity and potentially its biological activity. This dual substitution pattern can lead to distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
137691-97-5 |
|---|---|
Molekularformel |
C17H26N2 |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
1-methyl-2-nonylbenzimidazole |
InChI |
InChI=1S/C17H26N2/c1-3-4-5-6-7-8-9-14-17-18-15-12-10-11-13-16(15)19(17)2/h10-13H,3-9,14H2,1-2H3 |
InChI-Schlüssel |
KTJNNBQDJRCVQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=NC2=CC=CC=C2N1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Buten-2-one, 3-[(tributylstannyl)methyl]-](/img/structure/B14263318.png)
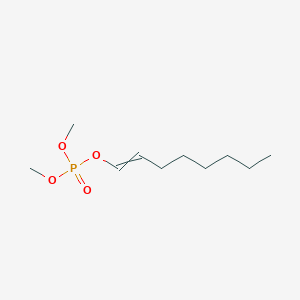
![(2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one](/img/structure/B14263325.png)
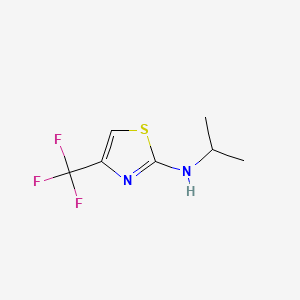
![4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzonitrile](/img/structure/B14263350.png)
![1,3-Dibutyl-2-[5-(1,3-dibutyl-4,9-dioxo-1,3,4,9-tetrahydro-2H-naphtho[2,3-d]imidazol-2-ylidene)penta-1,3-dien-1-yl]-4,9-dioxo-2,3,4,9-tetrahydro-1H-naphtho[2,3-d]imidazol-1-ium perchlorate](/img/structure/B14263354.png)
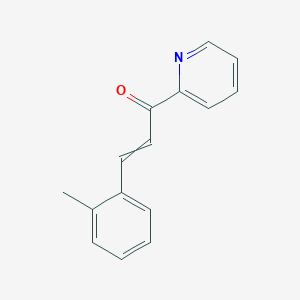
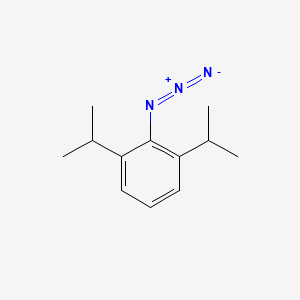


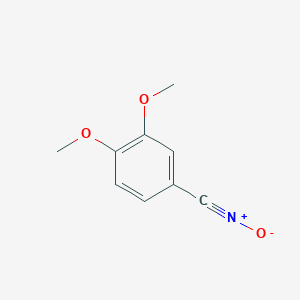
![1-[2-(Furan-2-yl)ethyl]-1H-pyrrole](/img/structure/B14263382.png)

